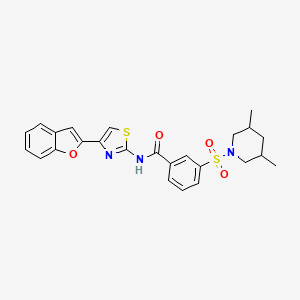![molecular formula C12H16N6OS B2610991 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole CAS No. 2309597-72-4](/img/structure/B2610991.png)
4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole, azetidine, and thiadiazole derivatives, such as:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-methyl-5-propoxy-1,2,4-triazoline-3-one .
Uniqueness
What sets 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-4-9(5-17)6-18-8-13-7-14-18/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGDHCUUAQLMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2610908.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)
![4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)


